

"Crotonaldehyde 2,4-Dinitrophenylhydrazoned3" spectral data (NMR, IR, MS)

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Compound of Interest

Crotonaldehyde 2,4Dinitrophenylhydrazone-d3

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An In-depth Technical Guide on the Spectral Data of **Crotonaldehyde 2,4- Dinitrophenylhydrazone-d3**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3**, a critical internal standard used in quantitative analytical studies.[1] Due to its isotopic labeling, this compound is particularly valuable for mass spectrometry-based quantification of crotonaldehyde, a reactive aldehyde. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.

Data Presentation

The following tables summarize the anticipated quantitative spectral data for **Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3**. This data is compiled from typical values for 2,4-dinitrophenylhydrazone derivatives and theoretical predictions for the deuterated compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Solvent: Chloroform-d (CDCl3) Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.79	S	-	H-3'
~8.45	d	~2.5	H-5'
~8.20	d	~9.5	H-6'
~7.65	d	~9.0	=CH-N
~6.90-7.10	m	-	CH=CH
~6.20-6.40	m	-	CH=CH
~2.05	d	~6.5	СН₃

Note: The aromatic protons on the dinitrophenyl ring are deuterated (d3), leading to their absence in the ¹H NMR spectrum. The assignments are for the remaining protons of the crotonaldehyde moiety and the NH proton.

Infrared (IR) Spectroscopy

Sample State: KBr Pellet



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H Stretch
~3100	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1620	Strong	C=N Stretch
~1590	Strong	C=C Stretch (Aromatic & Alkene)
~1515	Strong	Asymmetric NO ₂ Stretch
~1330	Strong	Symmetric NO ₂ Stretch
~1130	Medium	C-N Stretch
~970	Strong	Trans C-H bend (alkene)

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

m/z	Relative Intensity (%)	Assignment
252.08	100	[M-H] ⁻
185.04	40	[M-H-NO ₂ -D] ⁻
165.04	25	[Fragment]

Note: The molecular weight of **Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3** is approximately 253.23 g/mol .[2] The mass spectrum of the non-deuterated analog shows a strong molecular ion peak.[3] In negative ion mode, the deprotonated molecule [M-H]⁻ is often the base peak.[4] For unsaturated aldehydes like crotonaldehyde-DNPH, a characteristic neutral loss of HNO₂ is observed in APCI(-) mode.[5]

Experimental Protocols



Synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

This protocol is adapted from standard procedures for the synthesis of 2,4-dinitrophenylhydrazones.[6][7][8]

Materials:

- Crotonaldehyde
- 2,4-Dinitrophenylhydrazine-d3
- Ethanol
- Concentrated Sulfuric Acid or Phosphoric Acid[9]
- Beakers and flasks
- Stirring apparatus
- Filtration apparatus (Büchner funnel)
- Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

- Preparation of the Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine-d3 in ethanol.
 Acidify this solution by the dropwise addition of concentrated sulfuric acid or phosphoric acid until the reagent dissolves. This is commonly known as Brady's reagent.[9]
- Reaction: In a separate flask, dissolve a small amount of crotonaldehyde in ethanol. Add the acidic 2,4-dinitrophenylhydrazine-d3 solution to the crotonaldehyde solution.
- Precipitation: Stir the mixture at room temperature. The formation of a yellow to orange-red precipitate indicates the formation of the hydrazone.[9] The reaction may be gently warmed to ensure completion.



- Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- Purification: Wash the collected solid with cold ethanol to remove any unreacted starting
 materials. Further purify the product by recrystallization from a suitable solvent like ethanol
 or ethyl acetate to obtain fine crystals.
- Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Spectroscopic Analysis

NMR Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of the purified Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectrum to obtain chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

- Prepare a KBr pellet by grinding a small amount of the dried product with dry potassium bromide.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

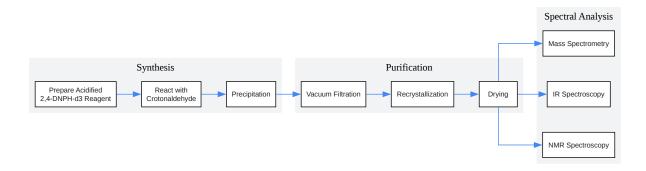
- Prepare a dilute solution of the sample in a suitable solvent for LC-MS analysis, such as acetonitrile or methanol.
- Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.



- Perform the analysis using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often in negative ion mode for dinitrophenylhydrazones.[4][6][10]
- Acquire the mass spectrum and identify the molecular ion and characteristic fragment ions.

Mandatory Visualization

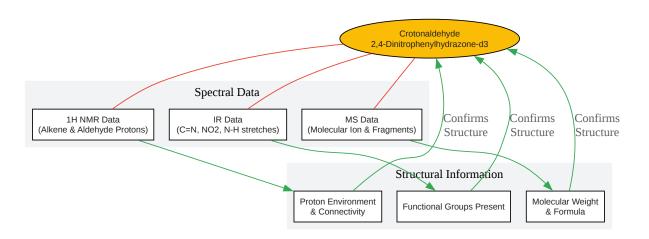
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of the spectral data in structure elucidation.



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Caption: Experimental workflow for the synthesis and spectral analysis of **Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3**.





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Caption: Logical relationship of spectral data for the structural elucidation of the target compound.

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